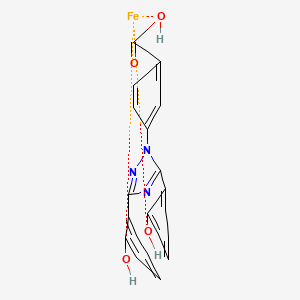

Deferasirox (Fe3+ chelate)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

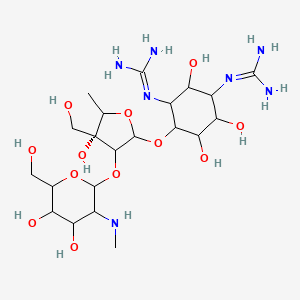

Deferasirox (Fe3+ chelate) is an orally active iron chelator primarily used to treat chronic iron overload caused by blood transfusions. It is also used in patients with non-transfusion-dependent thalassemia syndromes and those with elevated liver iron concentration and serum ferritin . Deferasirox is a tridentate ligand that binds iron with high affinity in a 2:1 ratio .

Méthodes De Préparation

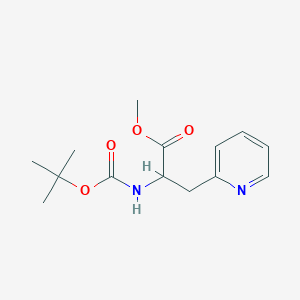

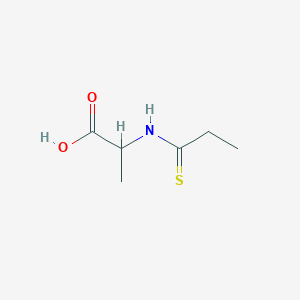

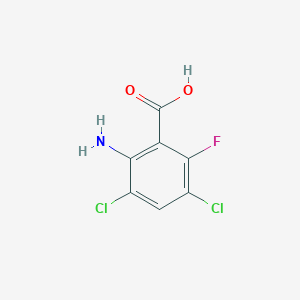

Synthetic Routes and Reaction Conditions: Deferasirox is synthesized through a series of chemical reactions involving the formation of a tridentate ligand that can effectively chelate iron. The synthetic route typically involves the reaction of specific aromatic compounds with nitrogen-containing ligands under controlled conditions to form the final product .

Industrial Production Methods: Industrial production of deferasirox involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes steps such as crystallization, filtration, and drying to obtain the final product in a form suitable for pharmaceutical use .

Analyse Des Réactions Chimiques

Types of Reactions: Deferasirox undergoes various chemical reactions, including chelation, oxidation, and reduction. The primary reaction is the chelation of iron (Fe3+), where two molecules of deferasirox bind to one iron atom to form a stable complex .

Common Reagents and Conditions: Common reagents used in the synthesis and reactions of deferasirox include aromatic compounds, nitrogen-containing ligands, and solvents such as dimethyl sulfoxide (DMSO). The reactions are typically carried out under controlled temperature and pH conditions to ensure optimal binding and stability .

Major Products Formed: The major product formed from the reaction of deferasirox with iron is the deferasirox-iron complex, which is subsequently eliminated from the body via fecal excretion .

Applications De Recherche Scientifique

Deferasirox has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. In medicine, it is used to treat chronic iron overload in patients receiving long-term blood transfusions . It has also shown potential as an anticancer agent, particularly in the treatment of pancreatic cancer, by inhibiting cell proliferation and inducing apoptosis . Additionally, deferasirox derivatives have been used to construct multi-fluorophore sensor arrays for discriminating between different types of bacteria .

Mécanisme D'action

Deferasirox works by binding trivalent (ferric) iron with high affinity, forming a stable complex that is eliminated via the kidneys . The compound acts as a tridentate ligand, binding iron in a 2:1 ratio. This chelation process reduces iron levels in the body, preventing iron toxicity and associated complications . In cancer treatment, deferasirox exerts its effects by depleting iron, which is essential for cell replication and growth, thereby inhibiting tumor growth .

Comparaison Avec Des Composés Similaires

Deferasirox is compared with other iron chelators such as deferoxamine and deferiprone. Unlike deferoxamine, which requires intravenous administration, deferasirox is orally active, making it more convenient for patients . Deferiprone, another oral iron chelator, has a different binding affinity and pharmacokinetic profile compared to deferasirox . Deferasirox’s high affinity for iron and its ability to form stable complexes make it unique among iron chelators .

List of Similar Compounds:- Deferoxamine

- Deferiprone

Deferasirox stands out due to its oral administration, high binding affinity, and effectiveness in reducing iron overload with minimal side effects .

Propriétés

Formule moléculaire |

C21H15FeN3O4 |

|---|---|

Poids moléculaire |

429.2 g/mol |

Nom IUPAC |

4-[3,5-bis(2-hydroxyphenyl)-1,2,4-triazol-1-yl]benzoic acid;iron |

InChI |

InChI=1S/C21H15N3O4.Fe/c25-17-7-3-1-5-15(17)19-22-20(16-6-2-4-8-18(16)26)24(23-19)14-11-9-13(10-12-14)21(27)28;/h1-12,25-26H,(H,27,28); |

Clé InChI |

AQHNUWXGJDKFJC-UHFFFAOYSA-N |

SMILES canonique |

C1=CC=C(C(=C1)C2=NN(C(=N2)C3=CC=CC=C3O)C4=CC=C(C=C4)C(=O)O)O.[Fe] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-isopropyl-3-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-imidazo[4,5-b]pyridine](/img/structure/B14786123.png)

![Ethyl3-methylimidazo[1,2-a]pyridine-5-carboxylate](/img/structure/B14786134.png)

![5-Hydroxy-3-[4-hydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,5,6,7,8,8a-hexahydrochromen-4-one](/img/structure/B14786138.png)

![5-Chloroimidazo[1,5-a]pyridine-7-carbonitrile](/img/structure/B14786142.png)

![(1S)-3-N-[4-[1-(benzenesulfonyl)indol-3-yl]-5-chloropyrimidin-2-yl]-1-methylcyclohexane-1,3-diamine](/img/structure/B14786145.png)

![(13S,17S)-17-(2-hydroxypropanoyl)-13,17-dimethyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B14786151.png)

![2-amino-N,3-dimethyl-N-[(4-methylphenyl)methyl]butanamide](/img/structure/B14786178.png)

![(1R,3R,5R)-2-azabicyclo[3.2.0]heptane-3-carboxylic acid](/img/structure/B14786184.png)